(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
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Overview
Description
“(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride” is a chemical compound with the molecular formula C17H23ClN4O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole, the core structure in this compound, is a five-membered ring containing two nitrogen atoms . It is amphoteric in nature, showing both acidic and basic properties, and exists in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant body of research has been dedicated to the synthesis of novel compounds with potential antimicrobial properties. For instance, the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and chloropyridine carboxylic acid has been reported. These compounds were tested for their in vitro antimicrobial activity, showing variable and modest effects against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, the synthesis of new 1,2,4-triazole derivatives has been carried out, revealing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Selective Estrogen Receptor Modulators (SERMs)
Research into selective estrogen receptor modulators (SERMs) has led to the discovery of compounds exhibiting estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This includes the synthesis and evaluation of raloxifene derivatives for their potency in antagonizing estrogen (Palkowitz et al., 1997).
Cytotoxic Agents
The design, synthesis, and biological evaluation of novel piperazinone derivatives as cytotoxic agents have been explored, with a series of derivatives prepared through bioisosteric substitution and rearrangement based on known structures. These compounds were evaluated for their cytotoxic activities on cancer and normal cell lines, showing that some derivatives exhibit significant cytotoxicity (Ghasemi, Sharifi, & Mojarrad, 2020).
Synthesis of Specific Derivatives
Research has also been conducted on the synthesis of specific derivatives such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating a process with a reasonable overall yield. This research highlights the methods and potential applications of such compounds in various scientific contexts (Rui, 2010).
Future Directions
Imidazole derivatives, such as “(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride”, have a broad range of chemical and biological properties, making them an important area of study in the development of new drugs . Future research could focus on exploring the specific biological activities of this compound and developing efficient synthetic routes for its production.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to show a broad range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .
properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-5-4-6-15(13-14)23-2;/h4-8,13H,3,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQQZZDROBTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
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